molecular formula C11H14BrN3O B1416841 N-(5-bromopyridin-2-yl)piperidine-4-carboxamide CAS No. 1152544-76-7

N-(5-bromopyridin-2-yl)piperidine-4-carboxamide

Cat. No. B1416841
M. Wt: 284.15 g/mol
InChI Key: QZHBVIZQRKHROA-UHFFFAOYSA-N
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Description

N-(5-bromopyridin-2-yl)piperidine-4-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as BPC or BPC-157, and it is a peptide that consists of 15 amino acids.

Scientific Research Applications

1. Neuroimaging Applications

N-(5-bromopyridin-2-yl)piperidine-4-carboxamide derivatives have been studied for neuroimaging applications, particularly in the context of positron emission tomography (PET) radiotracers. For instance, a study focused on synthesizing N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, which is a potential radiotracer for studying CB1 cannabinoid receptors in animal brains. This compound demonstrated sufficient quantities and specific radioactivity for effective PET imaging (Katoch-Rouse & Horti, 2003).

2. Drug Development for Neuropsychiatric Disorders

Another significant application is in the development of drugs targeting neuropsychiatric disorders. A study developed a novel PET radiotracer specific for the serotonin 5-HT(1A) receptors. The cyclohexanecarboxamide derivative of N-(5-bromopyridin-2-yl)piperidine-4-carboxamide showed high brain uptake and slow brain clearance, making it a promising candidate for in vivo quantification of 5-HT1A receptors in neuropsychiatric disorders (García et al., 2014).

3. Antimicrobial and Antifungal Applications

Compounds derived from N-(5-bromopyridin-2-yl)piperidine-4-carboxamide have shown potential in antimicrobial and antifungal applications. A study synthesizing novel derivatives of this compound evaluated their antibacterial activity against various bacterial species and antifungal activity against fungal strains, demonstrating significant antimicrobial activity (Babu, Srinivasulu, & Kotakadi, 2015).

4. Antiproliferative Agents in Cancer Research

These compounds have also been explored as antiproliferative agents in cancer research. For instance, 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new chemical class of this compound, were found to act as tubulin inhibitors, indicating potential use as antiproliferative agents in cancer therapy (Krasavin et al., 2014).

properties

IUPAC Name

N-(5-bromopyridin-2-yl)piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN3O/c12-9-1-2-10(14-7-9)15-11(16)8-3-5-13-6-4-8/h1-2,7-8,13H,3-6H2,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZHBVIZQRKHROA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)NC2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-bromopyridin-2-yl)piperidine-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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